An In-depth Technical Guide to 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
An In-depth Technical Guide to 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery.
Core Chemical Properties
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic compound. Its structure, featuring a fused pyrazole and pyridine ring system, makes it a valuable scaffold for developing novel therapeutic agents. The presence of bromo and chloro substituents at positions 3 and 5 respectively offers versatile handles for further chemical modification.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1245649-96-0 | [1][2][3] |
| Molecular Formula | C₆H₃BrClN₃ | [1][3] |
| Molecular Weight | 232.47 g/mol | [3] |
| IUPAC Name | 3-bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine | - |
| InChI | 1S/C6H3BrClN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11) | [3] |
| InChI Key | YMVUEHXTDWJMIW-UHFFFAOYSA-N | [3] |
| SMILES | BrC1=NNC2=C1C=C(Cl)C=N2 | [3] |
| MDL Number | MFCD14706800 |[2][3] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Form | Solid | [3] |
| Storage Temperature | Inert atmosphere, 2-8°C | [4] |
| Flash Point | Not applicable |[3] |
Safety and Handling
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is classified as an acute toxicant and an irritant.[2][3] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Table 3: GHS Hazard Information
| Category | Classification | Hazard Statement | Pictogram | Reference |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | GHS06 (Skull and Crossbones) | [3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |[2] |
Experimental Protocols & Synthesis
The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through various strategies, primarily by constructing the pyridine ring onto a pre-existing pyrazole or vice versa.[5] A common method involves the reaction of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[5]
General Synthesis of Pyrazolo[3,4-b]pyridine Core:
A widely employed method is the reaction of a 5-aminopyrazole with a suitable dicarbonyl compound, which undergoes condensation and cyclization to form the fused ring system.[5][6] For halogenated derivatives like 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, the synthesis often starts from appropriately substituted precursors. For instance, a common route to a related compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine, involves reacting 5-bromo-2-fluoropyridine-3-carboxaldehyde with hydrazine in ethanol, followed by heating to reflux.[7]
Experimental Protocol: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine (Illustrative)
-
Reaction Setup: A solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (1 equivalent) and anhydrous hydrazine (5.6 equivalents) in ethanol is prepared in a round-bottom flask.[7]
-
Reflux: The reaction mixture is heated to reflux and stirred overnight.[7] The reaction progress is monitored by thin-layer chromatography (TLC).[7]
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.[7]
-
Precipitation: The concentrated solution is poured into water, leading to the precipitation of the product.[7]
-
Purification: The precipitate is collected by filtration, washed sequentially with water and ether, and then dried under vacuum to yield the final product as a solid.[7]
Further functionalization, such as chlorination at the 5-position and bromination at the 3-position, would be carried out in subsequent steps using specific halogenating agents to arrive at the target molecule.
Caption: General synthesis workflow for pyrazolo[3,4-b]pyridines.
Reactivity and Applications in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological targets.[8][5] Its derivatives have shown significant pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[8][9][10]
Role as a Kinase Inhibitor Scaffold: This scaffold is particularly prominent in the development of kinase inhibitors. The pyrazole portion can act as a hydrogen bond donor/acceptor, interacting with the hinge region of the kinase active site, while the rest of the molecule can be modified to achieve potency and selectivity.[11] For example, derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[11]
Vectorial Functionalization for Drug Development: 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is an ideal starting point for fragment-based drug discovery (FBDD). The distinct reactivity of the chloro and bromo substituents, along with the N-H of the pyrazole and the C-H of the pyridine ring, allows for selective, vector-oriented functionalization.
-
C5-Position (Chloro): The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination.[12]
-
C3-Position (Bromo): The bromine atom is well-suited for Suzuki-Miyaura cross-coupling reactions to introduce new aryl or alkyl groups.[11]
-
N1-Position (NH): The pyrazole nitrogen can be alkylated or acylated to modulate solubility and pharmacokinetic properties.[12]
References
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- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 3-Bromo-5-chloro-1H-pyrazolo 3,4-b pyridine AldrichCPR 1245649-96-0 [sigmaaldrich.com]
- 4. 1245649-96-0|3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine|BLD Pharm [bldpharm.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
